Methyl 3-(dodecylsulfanyl)prop-2-enoate
Description
Methyl 3-(dodecylsulfanyl)prop-2-enoate is an organosulfur compound characterized by a prop-2-enoate ester backbone substituted with a dodecylsulfanyl (C₁₂H₂₅S) group at the 3-position. Its molecular weight (calculated as ~286.5 g/mol) and amphiphilic nature likely influence its solubility, favoring non-polar solvents like hexane or chloroform.
Properties
CAS No. |
63067-62-9 |
|---|---|
Molecular Formula |
C16H30O2S |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
methyl 3-dodecylsulfanylprop-2-enoate |
InChI |
InChI=1S/C16H30O2S/c1-3-4-5-6-7-8-9-10-11-12-14-19-15-13-16(17)18-2/h13,15H,3-12,14H2,1-2H3 |
InChI Key |
MXPRGYJUUWHNCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(dodecylsulfanyl)prop-2-enoate typically involves the esterification of 3-(dodecylsulfanyl)prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(dodecylsulfanyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Methyl 3-(dodecylsulfanyl)prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(dodecylsulfanyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
A key analog is Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate () . This compound shares the sulfanylpropanoate ester core but substitutes the dodecyl chain with a nitro-phenyl-quinazolinyl group.
Table 1: Structural and Functional Comparison
| Property | Methyl 3-(dodecylsulfanyl)prop-2-enoate | Methyl 3-[(6-nitro-4-oxo-3-phenylquinazolinyl)sulfanyl]propanoate |
|---|---|---|
| Substituent | Aliphatic (C₁₂H₂₅S) | Aromatic (nitro-phenyl-quinazolinyl) |
| Molecular Weight | ~286.5 g/mol | ~443.5 g/mol (estimated) |
| Key Functional Groups | Ester, thioether | Ester, thioether, nitro, ketone, aromatic rings |
| Predicted Solubility | High in non-polar solvents | Moderate in polar aprotic solvents (e.g., DMSO) |
| Hydrogen Bonding Potential | Low (no H-bond donors) | High (nitro, ketone, and quinazolinyl groups act as acceptors) |
Physicochemical Properties
- Lipophilicity: The dodecyl chain in the target compound enhances hydrophobicity, making it suitable for lipid-based systems. In contrast, the aromatic substituent in the quinazolinyl analog introduces polar interactions, reducing miscibility in non-polar media .
- Thermal Behavior : The rigid aromatic system in the quinazolinyl derivative likely increases melting point compared to the flexible aliphatic chain in the dodecyl compound.
- Reactivity : The nitro group in the analog may confer electrophilic reactivity, whereas the dodecyl group primarily contributes to steric effects.
Crystallographic and Intermolecular Interactions
While crystallographic data for this compound are absent, studies on similar thioether-containing compounds (e.g., ) suggest that sulfur atoms participate in weak hydrogen bonds (C–H···S) or van der Waals interactions . The quinazolinyl analog’s nitro and ketone groups enable stronger hydrogen-bonding networks, as described in Etter’s graph set analysis for molecular aggregates . Such interactions are critical in pharmaceutical crystallization, where the analog’s structure may exhibit higher lattice stability .
Methodological Considerations
- Structure Validation : Tools like PLATON (referenced in ) are essential for validating bond lengths and angles in thioether-containing compounds, ensuring accuracy in comparative studies .
- Crystallography Software : SHELX and ORTEP are widely used for modeling and refining structures, though their application here would depend on experimental diffraction data.
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